2-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound with the molecular formula C11H8ClN3O3S It is characterized by the presence of a thiazole ring, a nitrophenyl group, and a chloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with p-nitroaniline and chloroacetic acid.
Acylation Reaction: p-nitroaniline undergoes acylation with chloroacetic acid in the presence of a dehydrating agent such as thionyl chloride to form 2-chloro-N-(4-nitrophenyl)acetamide.
Cyclization: The intermediate is then subjected to cyclization with thiourea to form the thiazole ring, resulting in the final product.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimized Reaction Conditions: Use of controlled temperature and pressure conditions to maximize yield.
Purification: The product is purified using recrystallization or chromatography techniques to achieve high purity.
Types of Reactions:
Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions with various nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The thiazole ring can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products:
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Thiazoles: Nucleophilic substitution yields various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, potentially inhibiting their activity.
Pathways Involved: It may interfere with cellular pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer research.
Comparison with Similar Compounds
- 2-chloro-N-(4-nitrophenyl)acetamide
- 2-chloro-N-(2-chloro-4-nitrophenyl)acetamide
- 2-chloro-4-nitrophenol
Comparison:
- Structural Differences: The presence of the thiazole ring in 2-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide distinguishes it from other similar compounds.
- Unique Properties: The thiazole ring imparts unique electronic and steric properties, enhancing its potential as a pharmacologically active compound .
Properties
IUPAC Name |
2-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O3S/c12-5-10(16)14-11-13-9(6-19-11)7-1-3-8(4-2-7)15(17)18/h1-4,6H,5H2,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZPTVSUESVUOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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